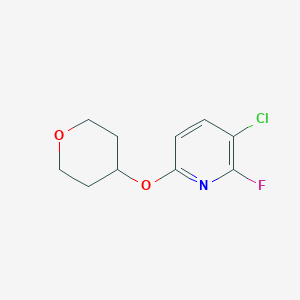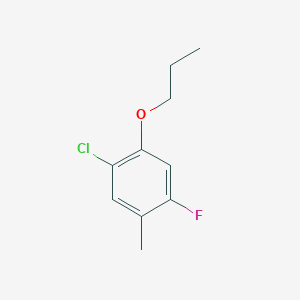
1-Chloro-4-fluoro-5-methyl-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-fluoro-5-methyl-2-propoxybenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and propoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-5-methyl-2-propoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-4-fluoro-5-methyl-2-hydroxybenzene with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to achieve industrial-grade quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-fluoro-5-methyl-2-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in solvents like ethanol or DMF.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 1-hydroxy-4-fluoro-5-methyl-2-propoxybenzene or 1-chloro-4-amino-5-methyl-2-propoxybenzene.
Oxidation: Products include 1-chloro-4-fluoro-5-methyl-2-propoxybenzoic acid or 1-chloro-4-fluoro-5-methyl-2-propoxybenzaldehyde.
Reduction: Products include this compound without halogen substituents.
Scientific Research Applications
1-Chloro-4-fluoro-5-methyl-2-propoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-fluoro-5-methyl-2-propoxybenzene depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and alkyl groups can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
1-Chloro-4-fluoro-2-methylbenzene: Lacks the propoxy group, resulting in different chemical properties and reactivity.
1-Chloro-4-fluoro-5-methyl-2-methoxybenzene: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
1-Chloro-4-fluoro-5-methylbenzene: Lacks both the propoxy and methoxy groups, leading to simpler reactivity patterns.
Uniqueness: 1-Chloro-4-fluoro-5-methyl-2-propoxybenzene is unique due to the combination of chloro, fluoro, methyl, and propoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-chloro-4-fluoro-5-methyl-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-3-4-13-10-6-9(12)7(2)5-8(10)11/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIVDPPIUYAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
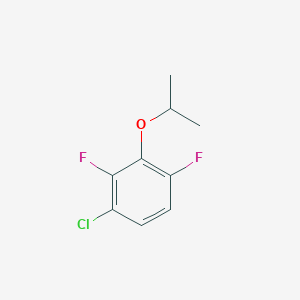
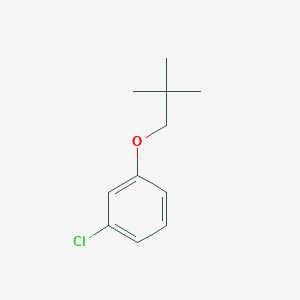
![1-[(Tert-butoxy)methyl]-3-chlorobenzene](/img/structure/B8029893.png)
![1-[(Tert-butoxy)methyl]-4-chlorobenzene](/img/structure/B8029899.png)
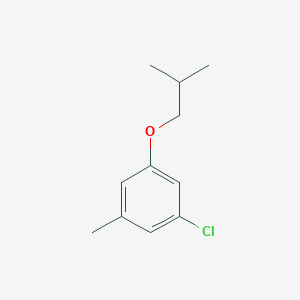

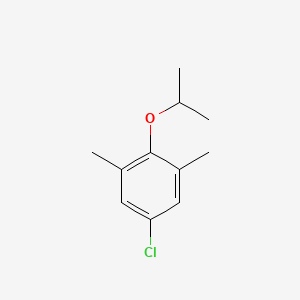
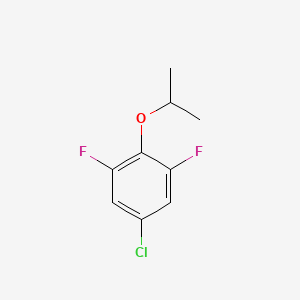
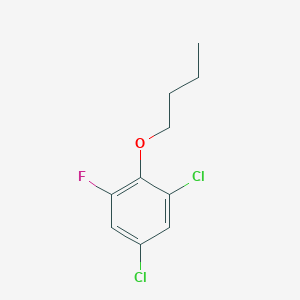


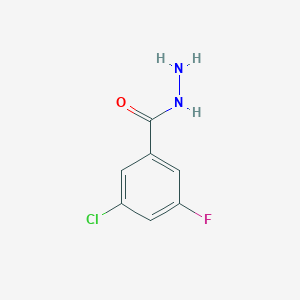
![[(2,6-Dichlorophenyl)methyl]diethylamine](/img/structure/B8029946.png)
